molecular formula C21H13N B014076 Dibenz[a,h]acridine CAS No. 226-36-8

Dibenz[a,h]acridine

Cat. No.: B014076
CAS No.: 226-36-8
M. Wt: 279.3 g/mol
InChI Key: JNCSIWAONQTVCF-UHFFFAOYSA-N
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Description

Dibenz[a,h]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C₂₁H₁₃N. It is a nitrogen-containing heterocyclic compound, characterized by its three-ring structure fused with an acridine moiety. This compound is known for its presence in coal tar and its potential carcinogenic properties .

Biochemical Analysis

Biochemical Properties

Dibenz[a,h]acridine plays a crucial role in biochemical reactions, particularly in the context of its interaction with DNA. It is known to form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can lead to mutations and potentially initiate carcinogenesis. Enzymes such as cytochrome P450 are involved in the metabolic activation of this compound, converting it into reactive intermediates that can interact with DNA and other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of DNA adducts by this compound can lead to mutations that disrupt normal cellular functions and promote uncontrolled cell growth, a hallmark of cancer . Additionally, this compound can induce oxidative stress, further contributing to cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by enzymes such as cytochrome P450. This activation results in the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and alterations in gene expression. Furthermore, this compound can inhibit or activate various enzymes, affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can persist in the environment and within biological systems, leading to prolonged exposure and potential long-term effects such as chronic inflammation and cancer development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or no observable effects. At higher doses, this compound can induce toxic effects, including DNA damage, oxidative stress, and carcinogenesis. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by enzymes such as cytochrome P450. These enzymes convert this compound into reactive intermediates that can interact with DNA and other biomolecules. The metabolic activation of this compound is a key step in its carcinogenic potential, as it leads to the formation of DNA adducts and subsequent mutations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins play a role in its localization and accumulation. The compound can be taken up by cells and distributed to different cellular compartments, where it can exert its effects. The distribution of this compound within tissues can influence its biological activity and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and form adducts, leading to mutations and alterations in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenz[a,h]acridine can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the cyclization of 2-aminobiphenyl with phthalic anhydride under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar, where it is found in trace amounts. The extraction process includes distillation and purification steps to isolate the compound from other polycyclic aromatic hydrocarbons present in coal tar .

Chemical Reactions Analysis

Types of Reactions: Dibenz[a,h]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibenz[a,h]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenz[a,h]acridine involves its interaction with cellular DNA. It can intercalate between DNA base pairs, leading to mutations and potential carcinogenic effects. The compound’s planar structure allows it to insert itself into the DNA helix, disrupting normal cellular processes and potentially leading to cancer .

Comparison with Similar Compounds

Comparison: Dibenz[a,h]acridine is unique due to its specific ring fusion pattern and nitrogen atom placement, which influence its chemical reactivity and biological interactions. Compared to other similar compounds, this compound exhibits distinct mutagenic and carcinogenic properties, making it a compound of significant interest in toxicological studies .

Properties

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
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InChI

InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H
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InChI Key

JNCSIWAONQTVCF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3
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Molecular Formula

C21H13N
Record name DIBENZ[A,H]ACRIDINE
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DSSTOX Substance ID

DTXSID3059761
Record name Dibenz[a,h]acridine
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Molecular Weight

279.3 g/mol
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Physical Description

Dibenz[a,h]acridine appears as yellow crystals. Insoluble in water., Yellow solid; [HSDB] Crystalline solid; [Cerilliant MSDS]
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Solubility

In water, 0.159 mg/L at 25 °C, Sparingly soluble in ethanol; soluble in benzene, acetone, and cyclohexane
Record name DIBENZ(A,H)ACRIDINE
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Color/Form

Yellow crystals

CAS No.

226-36-8
Record name DIBENZ[A,H]ACRIDINE
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Record name 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{15,20}]docosa-1(14),2,4(9),5,7,10,12,15(20),16,18,21-undecaene
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Melting Point

228 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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